molecular formula C7H6BrNO B1291929 1-(4-Bromopyridin-2-yl)ethanone CAS No. 1060805-69-7

1-(4-Bromopyridin-2-yl)ethanone

Cat. No. B1291929
M. Wt: 200.03 g/mol
InChI Key: NVVSJVCWQHRSKT-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)ethanone is a chemical compound that is part of a broader class of brominated aromatic ketones. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom on the pyridine ring makes these compounds versatile intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the introduction of a bromine atom into an aromatic compound that already contains a ketone functional group. For example, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% with a purity of 90.2% . Similarly, the synthesis of related compounds often involves multi-step procedures, such as the 7-step synthesis of enantiomerically pure diarylethanes starting from a related bromophenyl ketone .

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using various spectroscopic methods and computational chemistry. For instance, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound were investigated using Gaussian09 software, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . The geometrical parameters derived from these studies are crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, serving as precursors for more complex molecules. For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a related compound, is a powerful precursor to a range of new tridentate ligands for transition metals . Schiff base formation is another reaction that these compounds can participate in, as demonstrated by the synthesis of a new Schiff base compound from a related brominated salicylaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and the ketone carbonyl can affect the electron density distribution within the molecule. This can be studied through HOMO-LUMO analysis, which helps in understanding the charge transfer within the molecule . The molecular electrostatic potential (MEP) analysis reveals regions of negative and positive charge, which are indicative of potential sites for electrophilic and nucleophilic attacks, respectively . Additionally, the first hyperpolarizability of these compounds can be calculated to assess their role in nonlinear optics .

Scientific Research Applications

Synthesis of Pyridylcarbenes

1-(4-Bromopyridin-2-yl)ethanone has been utilized in the synthesis of pyridylcarbenes through thermal decomposition. Pyridylcarbenes are intermediates that can further react to form various bromopyridine derivatives, showcasing the compound's utility in complex organic synthesis processes (Abarca, Ballesteros, & Blanco, 2006).

Hydrogen-Bonding Patterns in Enaminones

The compound has been studied for its role in forming hydrogen-bonding patterns in enaminones, which are important for understanding molecular interactions and can inform the design of new materials and drugs (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis of Bromo Chalcone Derivatives

It has been used in the synthesis of α-bromo chalcones, which are significant in medicinal chemistry due to their potential biological activities. These compounds are synthesized through the reaction with aromatic aldehydes followed by bromination (Budak & Ceylan, 2009).

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-(4-bromopyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVSJVCWQHRSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634116
Record name 1-(4-Bromopyridin-2-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromopyridin-2-yl)ethanone

CAS RN

1060805-69-7
Record name 1-(4-Bromo-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060805-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromopyridin-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromopyridin-2-yl)ethan-1-one
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Synthesis routes and methods

Procedure details

To a stirring solution of 1-(4-bromopyridin-2-yl)ethanol (2.93 g, 14.5 mmol) in DCM (50 mL) was added Dess-Martin periodinane (12.93 g, 30.5 mmol) portion-wise over several minutes. The reaction was then quenched with saturated 1:1 Na2S2O3/NaHCO3 solution (200 mL) and stirred until gas evolution ceased. The aqueous layer was extracted with DCM, dried over MgSO4, and purified by column chromatography (gradient 0 to 10% EtOAc in hexanes) to give the product. 1H NMR (400 MHz, CDCl3) δ 8.50 (d, J=5.2 Hz, 1H), 8.20 (d, J=1.9 Hz, 1H), 7.64 (dd, J=5.2, 1.9 Hz, 1H), 2.71 (s, 3H).
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
12.93 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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